molecular formula C21H26N2O3S B2383367 N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683764-02-5

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2383367
CAS No.: 683764-02-5
M. Wt: 386.51
InChI Key: YVEBDETWMREOII-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 3,5-dimethylphenyl group and a 3-methylpiperidin-1-yl sulfonyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 3,5-dimethylphenylamine: This can be synthesized through the nitration of 3,5-dimethylbenzene followed by reduction.

    Formation of 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid: This involves sulfonylation of 4-aminobenzoic acid with 3-methylpiperidine.

    Coupling Reaction: The final step involves coupling 3,5-dimethylphenylamine with 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the benzamide core may interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-4-aminobenzamide
  • N-(3,5-dimethylphenyl)-4-(methylsulfonyl)benzamide
  • N-(3,5-dimethylphenyl)-4-(piperidin-1-yl)sulfonyl)benzamide

Uniqueness

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide stands out due to the presence of both the 3-methylpiperidin-1-yl sulfonyl group and the 3,5-dimethylphenyl group. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-5-4-10-23(14-15)27(25,26)20-8-6-18(7-9-20)21(24)22-19-12-16(2)11-17(3)13-19/h6-9,11-13,15H,4-5,10,14H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEBDETWMREOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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